molecular formula C10H11ClN2O B2860189 1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one CAS No. 69131-52-8

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

Cat. No. B2860189
CAS RN: 69131-52-8
M. Wt: 210.66
InChI Key: HBHRGBJNYKUBGG-UHFFFAOYSA-N
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Description

“1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is used for proteomics research .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including “1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one”, often involves the use of donor–acceptor cyclopropanes and primary amines, such as anilines and benzylamines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of “1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one” consists of a pyrrolidin-2-one ring attached to a 3-amino-4-chlorophenyl group . The SMILES representation of the molecule is C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one” include a molecular weight of 210.66 and a molecular formula of C10H11ClN2O . Additional properties such as melting point, boiling point, and density are not specified in the searched resources.

Scientific Research Applications

Proteomics Research

“1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one” is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a building block for synthesizing peptides or small molecules that interact with proteins, aiding in the understanding of protein function and interaction networks within cells.

Drug Discovery

In drug discovery , the pyrrolidine ring, a core structure in this compound, is a versatile scaffold for creating biologically active compounds . It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules, which is crucial for binding to enantioselective proteins.

Pharmacology

In pharmacology , derivatives of 2-pyrrolidone, which is structurally related to “1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one”, are used in a variety of pharmaceutical drugs . The compound’s derivatives could potentially be explored for their pharmacokinetic profiles and mechanisms of action in various biological pathways.

Biotechnology

The compound finds application in biotechnology for the study of biomolecules and drug design . Its molecular structure can be analyzed using computational methods like molecular docking to understand how it interacts with biological receptors, which is essential for designing new therapeutics.

Materials Science

In materials science , the compound’s derivatives can be used to modify the pharmacokinetic profile of drugs . This includes altering drug solubility, stability, and delivery mechanisms, which are critical factors in the development of new materials for drug delivery systems.

Future Directions

The future directions for “1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one” could involve its use in the synthesis of various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology . These could include benz[g]indolizidine derivatives and other biologically active molecules .

properties

IUPAC Name

1-(3-amino-4-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHRGBJNYKUBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one

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